Product packaging for 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone(Cat. No.:)

1-(3,4-Dimethylpyrrolidin-2-yl)ethanone

Cat. No.: B12871884
M. Wt: 141.21 g/mol
InChI Key: WBRLGJLNIXNAEY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylpyrrolidin-2-yl)ethanone is a chemical compound with the CAS Registry Number 61891-75-6 . It has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . Calculated physical properties include a density of approximately 0.905 g/cm³ and a boiling point of 201.25 °C at 760 mmHg . The compound's structure can be represented by the SMILES notation CC1CNC(C1C)C(=O)C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Specific applications and the mechanism of action for this particular compound are not detailed in the available literature, indicating it may be a valuable building block for novel investigative work in organic synthesis and medicinal chemistry. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B12871884 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(3,4-dimethylpyrrolidin-2-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-5-4-9-8(6(5)2)7(3)10/h5-6,8-9H,4H2,1-3H3

InChI Key

WBRLGJLNIXNAEY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C1C)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 3,4 Dimethylpyrrolidin 2 Yl Ethanone and Analogues

Strategies for Pyrrolidine (B122466) Ring Formation

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common motif in many biologically active compounds. mdpi.com Its synthesis has been extensively studied, with numerous methods developed for its construction. mdpi.comnih.gov For a specifically substituted pyrrolidine like the 3,4-dimethyl variant, stereochemical control is often a key challenge.

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for constructing five-membered heterocyclic rings, including pyrrolidines. wikipedia.org This reaction involves the concertedly or stepwise union of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org In the context of pyrrolidine synthesis, azomethine ylides are the most common 1,3-dipoles employed. rsc.org

The general strategy involves the in-situ generation of an azomethine ylide, which then reacts with an alkene. To achieve the 3,4-dimethyl substitution pattern, an alkene such as cis- or trans-2,3-dimethyl-2-butene or a related dipolarophile can be used. The stereochemistry of the resulting pyrrolidine is often controlled by the geometry of the alkene and the specific reaction conditions. rsc.org Catalytic asymmetric versions of this reaction, often employing metal catalysts with chiral ligands, allow for the enantioselective synthesis of highly substituted pyrrolidines. rsc.orgacs.orgrsc.org

For instance, the reaction between an azomethine ylide generated from the condensation of an amino acid (like sarcosine) and an aldehyde, with a dipolarophile like dimethyl maleate (B1232345) or fumarate, can yield densely substituted pyrrolidines. acs.orgacs.org By selecting an appropriate alkene, this method can be adapted to produce the 3,4-dimethylpyrrolidine (B1610739) core.

Table 1: Overview of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Component Role Example
1,3-Dipole Forms the C2-N-C5 fragment Azomethine Ylide
Dipolarophile Forms the C3-C4 fragment Alkene (e.g., 2,3-dimethyl-2-butene)

This method is highly valued for its ability to rapidly build molecular complexity and control stereochemistry. acs.org

Intramolecular cyclization reactions provide a direct route to the pyrrolidine ring by forming a C-N bond from an acyclic precursor. rsc.org These methods are diverse and can be initiated by various means.

Intramolecular Nucleophilic Substitution: A common approach involves an acyclic precursor containing a primary or secondary amine and a suitable leaving group at the appropriate position (e.g., a 4,5-dihaloalkane reacting with a primary amine). thieme-connect.com

Hydroamination: The intramolecular addition of an amine N-H bond across a carbon-carbon double or triple bond can form the pyrrolidine ring. This reaction can be catalyzed by various metals. organic-chemistry.orgrsc.org

Reductive Cyclization: A Michael addition followed by a reductive ring-closing strategy can be employed to synthesize pyrrolidin-2-one derivatives, which can be further reduced to the corresponding pyrrolidines. rsc.org

Ring Contraction: More advanced methods include the ring contraction of larger heterocyclic systems, such as pyridines, to furnish pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov Photo-promoted ring contraction of pyridines with silylborane has been shown to produce functionalized pyrrolidine skeletons. nih.govnih.gov

These ring-closure strategies offer flexibility in the choice of starting materials and reaction conditions. rsc.org

Reductive amination is a highly efficient method for forming amines and can be applied to the synthesis of cyclic amines like pyrrolidine. nih.gov This pathway typically involves the reaction of a dicarbonyl compound with an amine, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ. thieme-connect.comnih.gov

For the synthesis of a 3,4-dimethylpyrrolidine, a 3,4-dimethyl-1,6-hexanedial or a related 1,4-dicarbonyl compound would be the ideal starting material. The reaction with an amine source in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or through catalytic hydrogenation, would lead to the formation of the pyrrolidine ring. nih.govstackexchange.com The choice of reducing agent is crucial to avoid side reactions and ensure high yields. This method is robust and can tolerate a wide range of functional groups. thieme-connect.com

Table 2: Reductive Amination for Pyrrolidine Synthesis

Starting Material Reagents Product
1,4-Dicarbonyl Compound Amine (e.g., NH₄Cl), Reducing Agent (e.g., NaCNBH₃) Pyrrolidine Derivative

This approach is particularly useful for synthesizing N-substituted pyrrolidines by varying the primary amine used in the reaction. thieme-connect.com

Installation of the Ethanone (B97240) Moiety

Once the 3,4-dimethylpyrrolidine ring is formed, the final step is the introduction of the ethanone (acetyl) group at the C2 position.

Direct acylation of the 3,4-dimethylpyrrolidine is a straightforward method to install the ethanone group. This typically involves reacting the secondary amine of the pyrrolidine ring with an acetylating agent.

Common acetylating agents include:

Acetyl chloride

Acetic anhydride (B1165640)

The reaction is usually carried out in the presence of a base to neutralize the acid byproduct. However, this N-acylation would yield 1-acetyl-3,4-dimethylpyrrolidine, not the desired C-acylated product. To achieve C-acylation at the C2 position, indirect methods are often necessary. One possibility involves the formation of an enamine from the pyrrolidine, which can then be acylated. Alternatively, if the nitrogen is protected, C-lithiation followed by acylation could be a viable route.

Alternative methods for synthesizing the ketone can provide better control over regioselectivity and may be more efficient than direct acylation.

Oxidation of a Secondary Alcohol: The ethanone group can be formed by the oxidation of the corresponding secondary alcohol, 1-(3,4-dimethylpyrrolidin-2-yl)ethanol. This precursor alcohol could be synthesized by reacting the N-protected 3,4-dimethylpyrrolidine-2-carboxaldehyde with a methyl Grignard reagent (CH₃MgBr). A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, can be used for this transformation.

Reaction with Organometallic Reagents: A powerful method for ketone synthesis involves the reaction of an organometallic reagent with a carboxylic acid derivative. For this target molecule, N-protected 3,4-dimethylpyrrolidine-2-carboxylic acid could be converted to a Weinreb amide. The subsequent reaction of this Weinreb amide with a methyl Grignard reagent or methyllithium (B1224462) would cleanly afford the desired ketone, 1-(3,4-dimethylpyrrolidin-2-yl)ethanone, after deprotection. A related approach involves the reaction of a Grignard reagent with a 2-(methoxycarbonyl)-1-pyrroline derivative to produce a 2-acetyl-1-pyrroline. nih.gov

From α-Amino Ketones: General methods for the synthesis of α-amino ketones can be adapted. acs.org For example, photoinduced coupling between nitroarenes and α-hydroxy ketones has been reported as a method for accessing α-amino ketones. acs.org

Table 3: Comparison of Ketone Synthesis Methodologies

Method Precursor Key Reagents Advantage
Oxidation 1-(3,4-Dimethylpyrrolidin-2-yl)ethanol PCC, Swern reagents Utilizes well-established oxidation chemistry
Weinreb Amide N-Protected 3,4-dimethylpyrrolidine-2-carboxylic acid CH₃MgBr or CH₃Li High-yielding and avoids over-addition

These varied methodologies provide a robust toolbox for the synthetic chemist to construct this compound and its analogues, allowing for flexibility in starting materials and strategic bond formation.

Stereoselective Synthesis of Dimethyl-Substituted Pyrrolidines

The precise control of stereochemistry is paramount in the synthesis of substituted pyrrolidines like this compound. The biological activity of such molecules is often dictated by the specific arrangement of substituents on the pyrrolidine core. Consequently, significant research has been dedicated to developing both asymmetric and diastereoselective synthetic methods.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce enantioenriched pyrrolidines, where one enantiomer is favored over the other. Various strategies have been successfully employed to achieve this, including the use of chiral auxiliaries, kinetic resolutions, and catalytic asymmetric reactions.

One prominent approach involves the use of chiral auxiliaries, such as the 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' auxiliary. manchester.ac.uk These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions, such as alkylation or aldol (B89426) condensations, and are later cleaved to yield the desired chiral product. manchester.ac.uk

Kinetic resolution is another powerful technique for accessing enantiomerically pure substituted pyrrolidines. nih.gov This method involves the differential reaction of a racemic mixture of a pyrrolidine precursor with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the slower-reacting enantiomer or the product derived from the faster-reacting one. whiterose.ac.uknih.gov For instance, the kinetic resolution of racemic 2- and 3-substituted cyclisation precursors has been achieved using chiral phosphoric acids (CPA) as catalysts in aza-Michael reactions. whiterose.ac.uk

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a highly versatile route to enantioselective pyrrolidine synthesis. rsc.org This method allows for the construction of the pyrrolidine ring with control over multiple stereocenters simultaneously.

Table 1: Asymmetric Synthesis Strategies for Substituted Pyrrolidines

Strategy Description Key Reagents/Catalysts Reference
Chiral Auxiliary A chiral molecule is temporarily attached to guide stereoselective reactions. 'Quat' chiral auxiliary manchester.ac.uk
Kinetic Resolution A racemic mixture is reacted with a chiral catalyst, leading to the preferential reaction of one enantiomer. Chiral Phosphoric Acids (e.g., (R)-TRIP) whiterose.ac.uk
Asymmetric Reduction A prochiral diketone is reduced using a chiral reducing agent to create a chiral diol intermediate. (−)-diisopinocampheylchloroborane (Ipc₂BCl) nih.gov
C–H Functionalization Direct functionalization of an enantioenriched pyrrolidine at the α-position to the nitrogen. Organolithium reagents nih.gov

Diastereoselective Control

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within the molecule. For dimethyl-substituted pyrrolidines, this often involves controlling the cis/trans relationship of the methyl groups.

Copper-promoted intramolecular aminooxygenation of alkenes has emerged as a highly effective method for diastereoselective pyrrolidine synthesis. nih.govnih.gov For example, the reaction of α-substituted 4-pentenyl sulfonamides overwhelmingly favors the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76-97%). nih.gov In contrast, γ-substituted substrates tend to favor 2,3-trans pyrrolidine products, albeit with more moderate selectivity. nih.gov

Another powerful technique is the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. acs.org This reduction process can generate up to four new stereocenters with excellent diastereoselectivity. The reaction is believed to proceed in a stepwise manner, where the initial reduction of a side-chain functional group (like a ketone) creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. acs.org

Iridium-catalyzed reductive generation of azomethine ylides followed by cycloaddition reactions also provides a route to highly substituted pyrrolidines with good to excellent diastereoselectivity. acs.org The steric bulk of substituents on the amide nitrogen can be tuned to improve diastereocontrol. acs.org

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of pyrrolidine synthesis are highly dependent on the reaction conditions. Optimization of parameters such as the catalyst system, solvent, and reaction environment is crucial for maximizing yield and stereochemical purity.

Catalyst Systems

The choice of catalyst is fundamental to the success of many modern synthetic methods for producing substituted pyrrolidines.

Copper-Based Catalysts : In aminooxygenation reactions, copper(II) salts used in conjunction with chiral ligands like bisoxazoline [(R, R)-Phbox] have proven effective. nih.gov The ligand plays a crucial role in achieving high conversion and selectivity. nih.gov

Rhodium and Platinum Catalysts : For the diastereoselective reduction of pyrroles, heterogeneous catalysts such as Rhodium on Alumina (Rh/Al₂O₃) or Platinum on Alumina (Pt/Al₂O₃) are utilized. acs.org These systems are effective for the complete reduction of the pyrrole ring. acs.org

Iridium Catalysts : Vaska's complex, [IrCl(CO)(PPh₃)₂], is used to catalyze the reductive generation of azomethine ylides from amides, enabling subsequent [3+2] cycloaddition reactions. acs.org

Chiral Phosphoric Acids (CPAs) : Brønsted acids like (R)-TRIP are used to catalyze asymmetric aza-Michael reactions, which are key steps in certain kinetic resolution pathways for synthesizing chiral pyrrolidines. whiterose.ac.uk

Boron-Based Catalysts : Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been employed for the dehydrogenation of pyrrolidines to form pyrroles, a related transformation that highlights the utility of borane (B79455) catalysis in N-heterocycle chemistry. nih.gov

Table 2: Catalyst Systems in Dimethyl-Substituted Pyrrolidine Synthesis & Related Reactions

Catalyst System Reaction Type Function/Observation Reference
Copper(II) salts with (R, R)-Phbox ligand Intramolecular Aminooxygenation Promotes diastereoselective formation of 2,5-cis-pyrrolidines. nih.gov
Rh/Al₂O₃ or Pt/Al₂O₃ Heterogeneous Hydrogenation Reduces substituted pyrroles to pyrrolidines with high diastereoselectivity. acs.org
Vaska's Complex [IrCl(CO)(PPh₃)₂] Reductive [3+2] Cycloaddition Generates azomethine ylides from amides for pyrrolidine synthesis. acs.org
Chiral Phosphoric Acid (CPA) Aza-Michael Reaction Catalyzes asymmetric cyclization in kinetic resolutions. whiterose.ac.uk
B(C₆F₅)₃ Dehydrogenation Catalyzes the formation of pyrroles from pyrrolidines. nih.gov

Solvent Effects and Reaction Environment

The reaction medium can significantly influence reaction rates, yields, and even the stereochemical outcome. Studies on the synthesis of related pyrrolinones and pyrrolidines have demonstrated the critical role of the solvent.

In one study on the synthesis of substituted 3-pyrrolin-2-ones, various solvents were tested, including water, ethanol, methanol, dichloromethane, and acetonitrile (B52724). researchgate.netrsc.org Ethanol was identified as the optimal solvent, providing the best yield in the shortest time, particularly when combined with ultrasound irradiation. researchgate.netrsc.org The use of "green solvents" is an increasing focus in optimizing reaction environments. researchgate.net

Kinetic studies of pyrrolidinolysis in non-aqueous solvents showed that reaction rates can differ significantly between solvents like acetonitrile (MeCN) and tetrahydrofuran (B95107) (THF). mit.edu For the cleavage of N-(2-methoxyphenyl)phthalimide by pyrrolidine, the observed rate constants were larger in MeCN than in THF, indicating a notable solvent effect on the reaction kinetics. mit.edu

Table 3: Effect of Solvent on Pyrrolinone Synthesis Yield

Solvent Yield (%) Time (min) Reference
Water 65 45 rsc.org
Ethanol 89 15 rsc.org
Water-Ethanol 82 20 rsc.org
Methanol 80 25 rsc.org
Dichloromethane 70 35 rsc.org
Acetonitrile 75 30 rsc.org

Data derived from a model reaction for substituted 3-pyrrolin-2-ones under ultrasound irradiation. rsc.org

Reaction Kinetics and Thermodynamic Considerations

Understanding the kinetics and mechanism of a reaction is essential for its optimization. For the formation of pyrrolidines via 1,3-anionic cycloaddition, the reaction can be treated as a pseudo-first-order reaction. aip.org The rate constants are dependent on variables such as substituent groups and steric hindrance. aip.org By studying the variation of reaction rates with temperature, Arrhenius parameters and the entropy of activation can be determined, providing deeper insight into the reaction mechanism. aip.org

In other systems, such as the synthesis of 1-(3-phenylpropyl)-pyrrolidine-2,5-dione under phase-transfer catalysis, the reaction also follows a pseudo-first-order rate law. acs.org The apparent rate constant (kₐₚₚ) is influenced by factors including temperature, agitation speed, and the amounts of catalyst and reagents. acs.org

Kinetic studies can also reveal rate-limiting steps. In a peptide-catalyzed asymmetric reaction, kinetic analysis showed that the rate-limiting steps were the reaction of the enamine intermediate with the electrophile and the subsequent hydrolysis of the imine, rather than the initial formation of the enamine. mdpi.com This insight allowed for a significant reduction in catalyst loading without compromising efficiency. mdpi.com Computational studies using Density Functional Theory (DFT) can further elucidate thermodynamic aspects, such as providing Gibbs free energy profiles for proposed reaction mechanisms. nih.gov

Reactivity and Derivatization Studies of 1 3,4 Dimethylpyrrolidin 2 Yl Ethanone

Functionalization of the Ethanone (B97240) Group

The ketone functionality of the ethanone group is a primary site for various chemical modifications, including reactions with nucleophiles and redox transformations.

Oxime and Oxime Ether Formation

The carbonyl group of 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone readily reacts with hydroxylamine and its derivatives to form oximes and oxime ethers. These reactions are fundamental in organic synthesis for the derivatization of ketones.

Oxime Formation: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine or bismuth(III) oxide, yields the corresponding oxime. nih.gov This transformation is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. For this compound, this reaction would produce this compound oxime. The formation of oximes is a well-established method for the characterization and purification of carbonyl compounds. nih.gov

Oxime Ether Formation: Oxime ethers can be synthesized by the O-alkylation of the corresponding oxime. This is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, various oxime ether derivatives of 2-acetylpyridine and 2-acetylfuran have been synthesized by the O-alkylation of the parent oximes with different alkylaminoethyl halides. This suggests that the oxime of this compound could be similarly derivatized to yield a variety of oxime ethers.

ReactantReagent(s)ProductNotes
This compoundHydroxylamine hydrochloride, Base (e.g., Pyridine, Bi2O3)This compound oximeGeneral method for oxime synthesis from ketones. nih.gov
This compound oximeAlkyl halide, BaseThis compound O-alkyl etherGeneral method for the synthesis of oxime ethers.

Reduction and Oxidation Reactions

Reduction: The ethanone group can be reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH4). The reduction of a ketone with NaBH4 typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. This would convert this compound to 1-(3,4-Dimethylpyrrolidin-2-yl)ethanol. For sterically hindered ketones, more powerful or bulky reducing agents like L-selectride might be employed to achieve higher stereoselectivity.

Oxidation: While the ethanone group itself is not readily oxidized under standard conditions, the pyrrolidine (B122466) ring can undergo oxidation. Specifically, the oxidation of N-acyl-pyrrolidines can lead to the formation of lactams. For instance, the oxidation of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide has been shown to yield the corresponding pyrrolidin-2-ones. researchgate.net This suggests that under specific oxidative conditions, the pyrrolidine ring of this compound could be oxidized, potentially at the carbon adjacent to the nitrogen atom.

Reactions Involving the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for nucleophilic reactions, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation and N-Acylation

N-Alkylation: The nitrogen atom of the pyrrolidine ring can be alkylated using various alkylating agents. Common methods involve the reaction with alkyl halides in the presence of a base to neutralize the generated acid. For sterically hindered pyrrolidines, the choice of base and reaction conditions can be crucial to achieve good yields. Bases such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF are often effective. elsevierpure.com Microwave-assisted N-alkylation has also been shown to be an efficient method for similar heterocyclic systems.

N-Acylation: The pyrrolidine nitrogen can be acylated using acylating agents such as acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base, like triethylamine or pyridine, to scavenge the acid byproduct. For example, N-acylation of sulfonamides, a related class of compounds, is commonly achieved using acid anhydrides or acid chlorides. nih.gov This indicates that this compound could be readily converted to its N-acyl derivatives.

Reaction TypeReagent(s)Product
N-AlkylationAlkyl halide, Base (e.g., K2CO3, Cs2CO3)1-(1-Alkyl-3,4-dimethylpyrrolidin-2-yl)ethanone
N-AcylationAcyl chloride or Anhydride (B1165640), Base (e.g., Triethylamine, Pyridine)1-(1-Acyl-3,4-dimethylpyrrolidin-2-yl)ethanone

Salt Formation

As a secondary amine, the pyrrolidine nitrogen is basic and can react with acids to form ammonium salts. Treatment of this compound with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), would lead to the protonation of the nitrogen atom, forming the corresponding pyrrolidinium salt. These salts are typically crystalline solids and are often more water-soluble than the parent amine. The formation of salts is a standard procedure for the purification and handling of basic compounds.

Reactivity at the Dimethyl Substituent Positions

The methyl groups at the 3 and 4 positions of the pyrrolidine ring are generally less reactive than the ethanone and amine functionalities. The C-H bonds of these alkyl groups are typically unreactive towards common reagents. However, under specific conditions, such as those involving radical initiators or transition metal catalysis, C-H activation and subsequent functionalization could be possible.

Recent advances in C-H functionalization have enabled the direct methylation and arylation of saturated heterocycles. nih.gov For instance, late-stage C(sp3)–H methylation of drug molecules containing saturated heterocycles has been achieved using a combination of decatungstate photocatalysis and nickel-mediated bond formation. nih.gov While specific studies on this compound are not available, these modern synthetic methods suggest the potential for future derivatization at the dimethyl substituent positions.

Advanced Synthetic Transformations

Advanced synthetic transformations of this compound can lead to the formation of complex molecular architectures with potential applications in medicinal chemistry and materials science. The following sections detail plausible carbon-carbon coupling and heterocyclic annulation reactions.

While direct experimental data on carbon-carbon coupling reactions of this compound is not extensively documented, the reactivity of analogous N-substituted pyrrolidines in palladium-catalyzed cross-coupling reactions provides a strong basis for predicting its behavior. The α-position to the nitrogen atom in pyrrolidines can be functionalized through various modern synthetic methods.

One of the most powerful techniques for forming carbon-carbon bonds is the palladium-catalyzed α-arylation of N-acyl pyrrolidines. For instance, the enantioselective α-arylation of N-Boc-pyrrolidine has been successfully achieved through a sequence involving deprotonation with a strong base, transmetalation with a zinc salt, and subsequent Negishi coupling with an aryl halide scilit.comacs.orgresearchgate.net. In the case of this compound, the acetyl group (an N-acyl equivalent) would influence the acidity of the proton at the C2 position. The electron-withdrawing nature of the carbonyl group is expected to facilitate deprotonation, potentially allowing for direct metalation and subsequent cross-coupling with a variety of aryl and vinyl halides.

Another relevant approach is the Suzuki-Miyaura cross-coupling of α-borylated pyrrolidines whiterose.ac.uk. This strategy would involve the initial conversion of the C2-H bond of this compound into a C-B bond, for example, through iridium-catalyzed C-H borylation. The resulting α-borylated pyrrolidine could then participate in palladium-catalyzed cross-coupling reactions with a wide array of electrophiles.

The following table outlines plausible palladium-catalyzed carbon-carbon coupling reactions for this compound based on analogous systems.

Reaction Type Proposed Reactants Catalyst System Potential Product
α-Arylation (Negishi-type)Aryl bromide/iodide, Strong base (e.g., s-BuLi), ZnCl₂Pd(OAc)₂ / Ligand (e.g., t-Bu₃P)1-(2-Aryl-3,4-dimethylpyrrolidin-2-yl)ethanone
Suzuki-Miyaura CouplingAryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)1-(2-Aryl/vinyl-3,4-dimethylpyrrolidin-2-yl)ethanone
α-VinylationVinyl bromide/triflate, Strong base, ZnCl₂Pd(OAc)₂ / Ligand1-(2-Vinyl-3,4-dimethylpyrrolidin-2-yl)ethanone

It is important to note that the diastereoselectivity of these reactions would be influenced by the existing stereocenters at the C3 and C4 positions of the pyrrolidine ring, potentially favoring the formation of one diastereomer over the other.

Heterocyclic annulation reactions involve the construction of a new ring fused to an existing one. The ketone functionality of this compound serves as a key handle for initiating such transformations, leading to the synthesis of bicyclic nitrogen-containing heterocycles. These fused systems are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.

A common strategy for forming fused pyrrolidine rings is through [3+2] cycloaddition reactions. For example, the generation of an azomethine ylide from the pyrrolidine nitrogen and an adjacent carbon, followed by cycloaddition with a dipolarophile, can lead to the formation of a new five-membered ring nih.govresearchgate.net. In the context of this compound, the ketone could be first converted to a suitable precursor for ylide formation.

Alternatively, the acetyl group can be elaborated to participate in annulation reactions. For instance, condensation of the ketone with a bifunctional reagent can initiate a cascade reaction leading to a fused heterocyclic system. A plausible approach would be the reaction with a hydrazine derivative to form a hydrazone, which could then undergo intramolecular cyclization or react with another reagent to build a fused pyrazole or pyridazine ring.

Another versatile method for constructing fused nitrogen heterocycles is through intramolecular carboamination or hydroamination reactions of appropriately functionalized pyrrolidine derivatives nih.govnih.govacs.org. The acetyl group of this compound could be transformed into an alkene or alkyne tether, which could then undergo a palladium-catalyzed or acid-mediated intramolecular cyclization to form a fused six-membered ring.

The following table summarizes potential heterocyclic annulation strategies for this compound.

Annulation Strategy Key Intermediate/Reagent Resulting Fused Heterocycle
Fischer Indole SynthesisPhenylhydrazinePyrrolo[1,2-a]indole derivative
Friedländer Annulation2-AminobenzaldehydePyrrolo[1,2-a]quinoline derivative
Hantzsch Pyridine Synthesisβ-Ketoester, Aldehyde, Ammonia (B1221849)Dihydropyridine fused to the pyrrolidine ring
Paal-Knorr Pyrrole (B145914) Synthesis1,4-Dicarbonyl compoundFused pyrrole derivative

These advanced synthetic transformations highlight the potential of this compound as a valuable building block in the synthesis of complex, polycyclic nitrogen-containing molecules. The rich chemistry of the pyrrolidine ring and the ketone functionality provides a platform for the exploration of novel chemical space.

Computational and Theoretical Investigations of 1 3,4 Dimethylpyrrolidin 2 Yl Ethanone

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies for 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone were found. This type of study would typically involve using functionals like B3LYP with various basis sets to calculate the electronic structure and energy of the molecule.

There are no available studies on the geometry optimization or conformational landscape of this compound. Such an analysis would identify the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

Specific electronic structure analyses, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps for this compound, have not been published. These analyses are crucial for understanding a molecule's reactivity, with HOMO-LUMO gaps indicating chemical stability and MEP maps revealing sites for electrophilic and nucleophilic attack.

Detailed characterization of the charge distribution and molecular orbitals of this compound is not present in the available literature. These investigations would provide insight into the molecule's polarity and the nature of its chemical bonds.

Spectroscopic Property Prediction

No data from theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound could be located. This computational technique is used to predict ¹H and ¹³C NMR spectra, which aids in the structural elucidation of the compound by comparing theoretical data to experimental results.

Calculated Vibrational Frequencies (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict the vibrational frequencies of molecules. nih.gov Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed for geometry optimization and frequency calculations. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental spectra. scifiniti.com

For this compound, theoretical calculations would predict characteristic vibrational modes. The most prominent would be the C=O stretching vibration of the ethanone (B97240) group, typically appearing in a distinct region of the spectrum. Other significant vibrations would include C-H stretching and bending modes of the methyl and methylene groups on the pyrrolidine (B122466) ring, as well as C-N stretching and wagging modes associated with the heterocyclic amine. globalresearchonline.net

A detailed assignment of these vibrational modes can be made by comparing the calculated infrared intensities and Raman activities with experimental spectra. globalresearchonline.net This correlative approach allows for a confident characterization of the molecule's vibrational properties.

Table 1: Representative Calculated Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Description
ν(C=O) 1700-1750 Carbonyl group stretching
νₐₛ(CH₃) 2950-3000 Asymmetric methyl C-H stretching
νₛ(CH₃) 2850-2900 Symmetric methyl C-H stretching
ν(C-N) 1100-1250 Pyrrolidine ring C-N stretching
δ(CH₂) 1440-1480 Methylene group scissoring

Note: This table presents typical frequency ranges for the specified functional groups based on DFT calculations and is intended for illustrative purposes.

UV-Vis Absorption Spectra Prediction (e.g., Time-Dependent Density Functional Theory - TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their excited-state properties. mdpi.com This approach determines the vertical excitation energies, corresponding maximum absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For this compound, the primary chromophore is the carbonyl (C=O) group of the ethanone moiety. TD-DFT calculations would likely predict electronic transitions characteristic of this group, such as the n → π* and π → π* transitions. The n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group, is typically weaker and occurs at a longer wavelength. The π → π* transition is generally more intense and occurs at a shorter wavelength. globalresearchonline.net

The choice of functional and basis set, as well as the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM), is critical for achieving accurate predictions that correlate well with experimental data. mdpi.comnih.gov

Table 2: Illustrative TD-DFT Prediction for Electronic Transitions in this compound

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~280-300 ~0.01-0.05 n → π*

Note: The data in this table are representative values for a simple ketone chromophore and illustrate the typical output of a TD-DFT calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information that is often inaccessible through experimental means alone. researchgate.net By mapping the reaction pathway, chemists can understand the sequence of bond-breaking and bond-forming events, identify intermediates, and determine the factors controlling reaction rates and selectivity.

Transition State Analysis and Energy Barrier Determination

A key aspect of mechanistic studies is the identification of transition states (TS), which are first-order saddle points on the potential energy surface corresponding to the maximum energy along the reaction coordinate. researchgate.net For a reaction involving this compound, such as its synthesis via acylation of 3,4-dimethylpyrrolidine (B1610739), DFT calculations can be used to locate the geometry of the transition state.

Once the transition state structure is optimized, frequency calculations are performed to confirm its identity; a genuine TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy or energy barrier (ΔE‡). This value is critical as it directly relates to the reaction rate; a lower energy barrier implies a faster reaction.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) provides a comprehensive depiction of a chemical reaction, illustrating the energy of the molecular system as a function of its geometry. researchgate.net For a given reaction, mapping the PES involves locating all stationary points, including reactants, products, intermediates, and transition states.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to connect a transition state to its corresponding reactants and products, thereby confirming that the located TS is correct for the reaction pathway of interest. researchgate.net The resulting energy profile visualizes the entire reaction course, showing the relative energies of all species involved and the energy barriers separating them. This detailed map allows for a complete understanding of the reaction mechanism, including whether it proceeds through a concerted or stepwise pathway. researchgate.net

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a unique space for each molecule. Various properties can then be mapped onto this surface.

d_norm: This property is mapped onto the surface using a red-white-blue color scale, where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white indicates contacts around the van der Waals distance, and blue indicates longer contacts. nih.gov

Shape Index and Curvedness: These surfaces help to visualize features like π-π stacking, which are identified by characteristic adjacent red and blue triangles on the shape index surface and flat regions on the curvedness plot. nih.govmdpi.com

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Percentage Contribution (%)
H···H 50-60
O···H / H···O 20-30
C···H / H···C 10-15

Note: This table shows a typical distribution of intermolecular contacts for an organic molecule containing C, H, N, and O atoms and is for illustrative purposes.

Table of Mentioned Compounds

Compound Name
This compound

Molecular Dynamics Simulations

A comprehensive search of scientific databases and computational chemistry literature did not yield any specific molecular dynamics (MD) simulation studies for this compound. MD simulations are powerful tools for investigating the conformational dynamics, solvent interactions, and thermodynamic properties of molecules over time.

While MD simulations have been conducted on various pyrrolidine derivatives to explore their behavior in biological systems or as potential therapeutic agents, the specific force field parameters and simulation results for this compound have not been published. Therefore, a detailed discussion of its dynamic behavior, conformational landscape, and interaction with solvent molecules based on molecular dynamics simulations cannot be presented.

Further computational research would be necessary to elucidate the specific weak non-covalent interactions and dynamic properties of this compound.

Mechanistic Studies in Synthetic Transformations of 1 3,4 Dimethylpyrrolidin 2 Yl Ethanone

Elucidation of Reaction Pathways and Intermediates

The formation of the 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone scaffold likely proceeds through established synthetic routes for polysubstituted pyrrolidines, such as multicomponent reactions or cycloadditions. A plausible mechanistic pathway for the formation of a related pyrrolidine (B122466) ring involves a three-component reaction, which has been investigated through experimental and theoretical studies.

One such pathway involves the acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine intermediate. This imine is then protonated to generate a reactive iminium species. Concurrently, a β-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, can exist in equilibrium with its enol tautomer in an acidic medium. The enol then acts as a nucleophile, attacking the iminium ion. This is followed by a series of intramolecular cyclization and dehydration steps to yield a substituted pyrrolidinone derivative beilstein-journals.org.

Proposed Intermediates in a Related Three-Component Reaction:

IntermediateDescription
Imine Formed from the condensation of an aldehyde and an amine.
Iminium Ion Generated by the protonation of the imine, acting as the key electrophile.
Enol The nucleophilic tautomer of the β-dicarbonyl compound.
Acyclic Adduct The initial product of the nucleophilic attack of the enol on the iminium ion.
Cyclized Intermediate Formed via intramolecular reaction, leading to the pyrrolidine ring.

Another significant pathway for the synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. The reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide, for instance, has been shown through computational studies to proceed via a polar, one-step mechanism mdpi.com. This type of reaction is valuable for constructing the pyrrolidine core with control over the substitution pattern. In such cycloadditions, the azomethine ylide, which can be generated in situ, acts as the 1,3-dipole that reacts with an alkene (the dipolarophile) to form the five-membered pyrrolidine ring.

Rationalization of Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of the methyl groups at the C3 and C4 positions, as well as the acetyl group at the C2 position of this compound, is a critical aspect of its synthesis. The relative and absolute configurations of these stereocenters are determined by the mechanism of the key bond-forming steps.

In the context of multicomponent reactions, the stereochemical outcome is often dictated by the facial selectivity of the nucleophilic attack on the iminium ion and the subsequent cyclization. The substituents on the reactants can create steric hindrance that favors one approach over the other, leading to a diastereoselective outcome.

For cycloaddition reactions, the stereochemistry is often controlled by the geometry of the transition state. In the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide, computational studies have elucidated the preferred transition state that leads to the observed product mdpi.com. The relative orientation of the dipole and dipolarophile in the transition state minimizes steric interactions and maximizes favorable orbital overlap, thus determining the stereochemistry of the resulting pyrrolidine.

Furthermore, the synthesis of specific stereoisomers of related heterocyclic compounds has been achieved through methods like Sharpless asymmetric dihydroxylation followed by stereospecific reactions such as the Mitsunobu or Steglich reactions nih.gov. These methods allow for precise control over the configuration of stereogenic centers. For instance, an asymmetric dihydroxylation can introduce two adjacent hydroxyl groups with a specific cis-stereochemistry. Subsequent reactions can then be used to selectively invert one of these stereocenters to achieve a trans-configuration, or to introduce other functional groups with a defined stereochemistry nih.gov.

The diastereoselectivity in the formation of substituted pyrrolidines is a complex interplay of steric and electronic factors that influence the energy of the transition states leading to different stereoisomers. While a definitive mechanistic study for this compound is not available, the principles derived from these related systems provide a strong foundation for understanding and predicting the stereochemical outcomes of its synthesis.

Synthetic Utility and Potential Non Biological Applications of 1 3,4 Dimethylpyrrolidin 2 Yl Ethanone

Role as a Chiral Building Block in Organic Synthesis

Chiral pyrrolidine (B122466) derivatives are highly valued in asymmetric synthesis due to their conformational rigidity and the stereodirecting influence of their substituents. mdpi.comnih.gov The presence of two methyl groups at the 3 and 4 positions of the pyrrolidine ring in 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone introduces specific stereochemical configurations (cis/trans isomers and their respective enantiomers), making it a valuable chiral building block. The synthetic utility of such a compound is rooted in its ability to transfer this stereochemical information to new, more complex molecules.

The field of organic synthesis has seen the development of numerous methods to construct chiral pyrrolidine frameworks. These methodologies provide access to a wide array of substituted pyrrolidines that can be used as building blocks for various applications. nih.govacs.orgnih.gov

Table 1: Selected Synthetic Methodologies for Chiral Pyrrolidine Derivatives

Synthetic Method Description Key Features
Asymmetric [3+2] Cycloaddition Reaction of azomethine ylides with alkenes, often catalyzed by a chiral metal complex, to produce highly functionalized pyrrolidines. Atom-economical, potential for creating multiple stereocenters in a single step.
Ring-Closing Enyne Metathesis An intramolecular cyclization of a substrate containing both an alkene and an alkyne, catalyzed by a ruthenium or molybdenum complex, to form a dihydropyrrole, which can be subsequently reduced. acs.orgacs.org Efficient for constructing the pyrrolidine ring from acyclic precursors. acs.orgacs.org
Asymmetric Allylic Alkylation followed by Ring Contraction A multi-step sequence involving the creation of a stereogenic quaternary center via asymmetric allylic alkylation, followed by a stereospecific ring contraction to form the 2,2-disubstituted pyrrolidine. nih.gov Allows for the synthesis of pyrrolidines with a quaternary stereocenter at the 2-position. nih.gov

| Biocatalytic Intramolecular C-H Amination | Utilizes engineered enzymes, such as cytochrome P450 variants, to catalyze the intramolecular amination of C-H bonds in organic azides, leading to the formation of chiral pyrrolidines. escholarship.orgacs.org | High enantioselectivity and catalytic efficiency under mild reaction conditions. escholarship.orgacs.org |

The ethanone (B97240) (acetyl) group at the C2 position of this compound offers a versatile handle for further synthetic transformations. The ketone functionality can undergo a wide range of reactions, including:

Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols with the creation of a new stereocenter.

Reduction: Stereoselective reduction of the ketone to a secondary alcohol, introducing another chiral center.

Wittig reaction and related olefination reactions: Conversion of the ketone to an alkene, allowing for chain extension and further functionalization.

Alpha-functionalization: Reactions at the carbon atom adjacent to the carbonyl group, such as alpha-halogenation or alpha-amination, to introduce new functional groups.

The combination of the chiral pyrrolidine backbone and the reactive ketone functionality makes this compound a potentially valuable intermediate for the synthesis of complex target molecules, including natural product analogues and novel ligands for catalysis.

Precursor for Specialty Chemicals or Materials (if applicable)

The unique structural features of this compound suggest its potential as a precursor for the synthesis of specialty chemicals and advanced materials. Pyrrolidine and its derivatives have found applications in various industrial sectors. researchgate.netnbinno.com

Table 2: Potential Applications of Pyrrolidine-Based Specialty Chemicals

Application Area Description of Potential Use
Polymer Science The pyrrolidine nitrogen can be used to initiate ring-opening polymerization of certain monomers. The bifunctional nature of this compound (amine and ketone) could allow it to be incorporated into polymer backbones or used as a modifying agent to impart specific properties such as thermal stability, chirality, or metal-ion binding capabilities to polymers.
Agrochemicals The pyrrolidine scaffold is present in some agrochemicals. Further elaboration of the this compound structure could lead to new compounds with potential herbicidal, fungicidal, or insecticidal properties.
Corrosion Inhibitors Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for various metals. The pyrrolidine derivative could be evaluated for its ability to form a protective film on metal surfaces.

| Ionic Liquids | N-alkylation of the pyrrolidine nitrogen can lead to the formation of quaternary ammonium salts. Depending on the counter-ion, these could function as chiral ionic liquids, which have applications as environmentally friendly solvents and catalysts in synthesis. |

The chirality of this compound is a particularly important feature. Its incorporation into materials can induce chirality at a macroscopic level, which is of interest for applications in chiral separations, asymmetric catalysis, and nonlinear optics. For example, it could be used to synthesize chiral stationary phases for chromatography or as a component of chiral liquid crystals.

Application as an Analytical Standard or Reference Compound

In analytical chemistry, a standard or reference compound is a highly purified substance used as a basis for comparison in qualitative or quantitative analysis. While there is no specific information available on the use of this compound as an analytical standard, any novel, well-characterized chemical compound has the potential to serve in this capacity for specific applications.

Potential applications as an analytical standard include:

Reference for chromatographic and spectroscopic methods: If a family of related compounds containing the 3,4-dimethylpyrrolidine-2-yl moiety were to be synthesized and studied, this compound could serve as a reference compound for the development of analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Impurity reference standard: In the synthesis of a more complex target molecule derived from this compound, the starting material itself could be used as an impurity reference standard to monitor the progress of the reaction and the purity of the final product.

Metabolite identification: In the context of drug discovery, if a pharmaceutical candidate contains the this compound substructure, the compound itself could be synthesized and used as a reference standard to help identify potential metabolites in in vitro or in vivo studies.

The utility of a compound as an analytical standard is contingent on its availability in a highly pure form and its thorough characterization by various analytical techniques to establish its identity and purity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for substituted pyrrolidines often rely on multi-step processes that may lack efficiency and generate significant waste. The future development of synthetic routes for 1-(3,4-Dimethylpyrrolidin-2-yl)ethanone should prioritize sustainability and elegance.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly enantioselective and environmentally benign approach to synthesizing chiral amines and their derivatives. acs.org Research into transaminase-triggered cyclizations of ω-functionalized ketones could provide a direct and asymmetric route to the core structure. acs.org

Multicomponent Reactions (MCRs): MCRs are powerful tools in modern organic synthesis that allow the construction of complex molecules in a single step, enhancing atom and step economy. tandfonline.com Designing a one-pot, three-or-four component reaction that assembles the this compound framework would represent a significant advancement over linear syntheses.

Advanced Energy Methods: Techniques such as microwave irradiation and ultrasound have been shown to accelerate reaction times, improve yields, and promote the synthesis of pyrrolidine (B122466) derivatives. tandfonline.comresearchgate.net Applying these green chemistry methods could lead to more efficient and scalable production.

C-H Functionalization: Moving beyond traditional functional group interconversions, redox-neutral C-H functionalization offers a modern strategy to construct substituted pyrrolidines by creating new bonds on the pre-formed ring, reducing the need for pre-functionalized starting materials. rsc.org

Advanced Spectroscopic Probes for Dynamic Behavior

While standard spectroscopic techniques can confirm the static structure of this compound, its stereochemically rich and conformationally flexible nature warrants a deeper investigation into its dynamic behavior. The interplay between the two methyl groups and the ethanone (B97240) substituent likely influences the puckering of the pyrrolidine ring and creates restricted rotation around key single bonds.

Future spectroscopic studies should include:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): This technique is essential for studying conformational dynamics. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine energy barriers for ring inversions and rotation around the C-N and C-C bonds, providing a complete picture of the molecule's conformational landscape. researchgate.netmdpi.com

2D NMR Techniques: Advanced 2D-NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of the relative stereochemistry and the preferred conformation in solution.

Vibrational Circular Dichroism (VCD): For a comprehensive understanding of its absolute configuration and solution-state conformation, VCD spectroscopy, coupled with quantum chemical calculations, can provide invaluable insights that are not accessible through standard NMR or IR spectroscopy.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, theoretical studies can guide synthetic efforts and explain its intrinsic properties.

Promising computational avenues include:

Density Functional Theory (DFT): DFT calculations are crucial for optimizing molecular geometries, determining the relative energies of different conformers, and calculating spectroscopic properties like NMR chemical shifts to corroborate experimental data. researchgate.netarabjchem.org Furthermore, analyzing frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's reactivity and potential as a nucleophile or electrophile. arabjchem.orgresearchgate.net

Molecular Electron Density Theory (MEDT): For predicting the outcome of potential synthetic reactions, such as cycloadditions to form the pyrrolidine ring, MEDT offers a robust framework for analyzing changes in electron density along a reaction pathway. mdpi.comnih.gov This can elucidate the polar nature of the reaction and predict regio- and stereoselectivity with high accuracy.

Quantum Theory of Atoms in Molecules (QTAIM): To understand the nature of intramolecular interactions, such as weak hydrogen bonds that may stabilize certain conformations, QTAIM analysis can be employed to characterize bond critical points and electron density distributions within the molecule. nih.gov

Exploration of New Derivatization Opportunities for Chemical Applications

The true value of a scaffold like this compound lies in its potential for derivatization to create novel molecules with tailored functions. The existing ketone and secondary amine functionalities serve as versatile handles for chemical modification.

Future research should focus on:

Asymmetric Catalysis: The chiral pyrrolidine core is a privileged structure in organocatalysis. mdpi.com The ketone can be reduced to a chiral alcohol, creating a new stereocenter and a hydroxyl group capable of directing catalytic reactions. The secondary amine can be functionalized to generate a new class of prolinamide or diarylprolinol ether-type organocatalysts.

Medicinal Chemistry Scaffolding: Pyrrolidine derivatives are ubiquitous in pharmaceuticals. nih.govnih.gov The ethanone moiety can be elaborated through reactions like aldol (B89426) condensations, Wittig reactions, or reductive amination to attach diverse pharmacophores. The ring nitrogen can be substituted to modulate the compound's physicochemical properties, such as basicity and lipophilicity, which are critical for drug design. nih.gov

Ligand Development: The nitrogen and the ketone's oxygen atom can act as a bidentate ligand for coordinating with metal centers. Derivatization could lead to novel chiral ligands for asymmetric metal catalysis, a cornerstone of modern synthetic chemistry.

Q & A

Q. What experimental designs mitigate oxidative degradation during long-term storage?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with antioxidants (e.g., BHT) or inert atmospheres (N2_2). Analyze degradation products via UPLC-QTOF-MS. ’s SDS recommends dark, dry storage at -20°C for lab-scale samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.